2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H26N6O and its molecular weight is 438.535. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
A study reported the synthesis of azole-containing piperazine derivatives, showing moderate to significant antibacterial and antifungal activities. Notably, certain derivatives demonstrated remarkable broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antitumor and Anticancer Applications
Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety has shown potential anticancer activities. These compounds, particularly with certain phenyl substitutions, exhibited promising antiproliferative effects against breast cancer cells, comparable to cisplatin, indicating their potential as anticancer drugs (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antifungal Evaluation
Tetrazole-containing 1,3,5-triazine dendrimers were synthesized and showed moderate to excellent antifungal activities against a panel of fungi, presenting new avenues for antifungal agent development (Vembu, Pazhamalai, & Gopalakrishnan, 2016).
σ1 Receptor Antagonist for Pain Management
A novel series of pyrazoles, including a specific compound identified as a σ1 receptor antagonist, has been proposed for the treatment of pain. This compound showed outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models (Díaz et al., 2020).
Synthesis and Evaluation of Antimicrobial Agents
Novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds in this series were as effective as or more potent than conventional medicines, highlighting their potential as antimicrobial agents (Zaidi et al., 2021).
Mechanism of Action
Target of Action
They can bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Mode of Action
Tetrazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others . These activities suggest that the compound might interact with various biological targets, leading to different cellular responses.
Biochemical Pathways
Given the broad range of biological activities exhibited by tetrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Tetrazoles are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Based on the known activities of tetrazole derivatives, potential effects could include antiviral, anti-inflammatory, and anticancer effects, among others .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-diphenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)31-18-16-30(17-19-31)20-24-27-28-29-32(24)23-14-8-3-9-15-23/h1-15,25H,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTKMQCAOVLCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.